3-methyl-4-nitro-1H-indole
Overview
Description
3-Methyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-nitro-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 3-Methyl-4-amino-1H-indole.
Substitution: 2-Bromo-3-methyl-4-nitro-1H-indole.
Oxidation: 3-Carboxy-4-nitro-1H-indole.
Scientific Research Applications
3-Methyl-4-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3-Methylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitroindole: Lacks the methyl group, affecting its electron density and reactivity.
5-Nitroindole: The nitro group is positioned differently, leading to variations in chemical behavior and applications
Uniqueness: The electron-donating methyl group and electron-withdrawing nitro group create a unique electronic environment that enhances its reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHPFAGQBYKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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